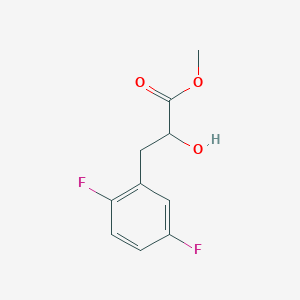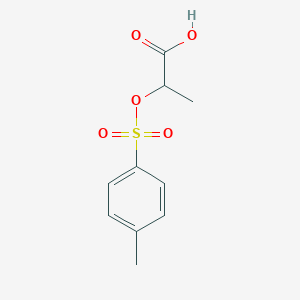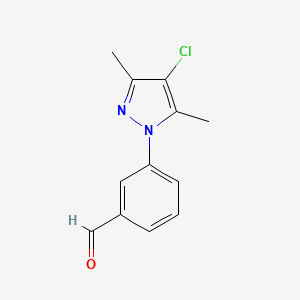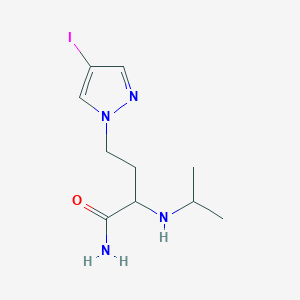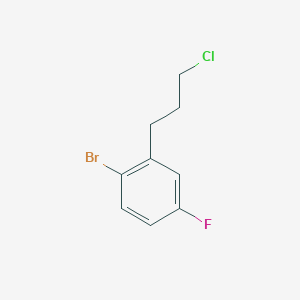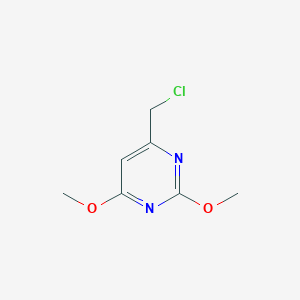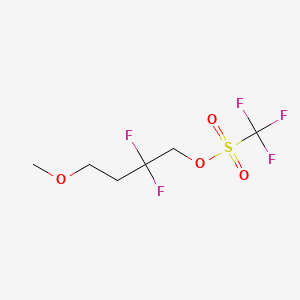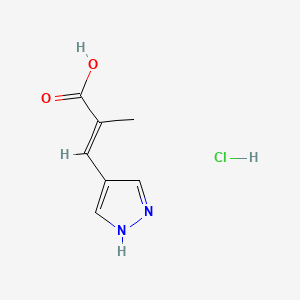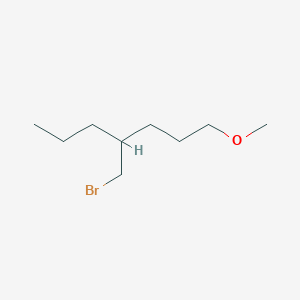![molecular formula C7H13NO B13558185 6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
6-Azaspiro[3.4]octan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[34]octan-8-ol is a chemical compound with a unique spirocyclic structure It is characterized by a spiro junction where a nitrogen atom is part of the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octan-8-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane and four-membered rings. These methods typically use readily available starting materials and conventional chemical transformations. The reaction conditions often involve minimal chromatographic purifications to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
6-Azaspiro[3.4]octan-8-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules that interact with specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-8-ol involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[3.4]octan-1-ol
- 6-Azaspiro[3.4]octan-2-ol
- 2-Oxa-6-azaspiro[3.4]octan-5-one
Uniqueness
6-Azaspiro[3.4]octan-8-ol is unique due to its specific spirocyclic structure and the position of the hydroxyl group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
6-azaspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C7H13NO/c9-6-4-8-5-7(6)2-1-3-7/h6,8-9H,1-5H2 |
InChI Key |
FRGDHFVRTNWQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


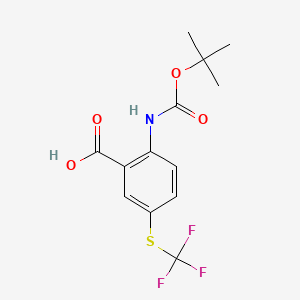
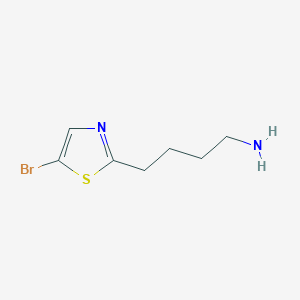
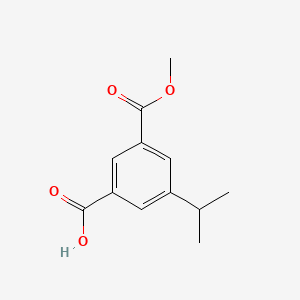
![3-Bromo-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13558126.png)
